Cis-3-Fluoropiperidine-4-carbonitrile;hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 164.6084 g/mol. This compound is a fluorinated derivative of piperidine, which is a six-membered heterocyclic amine. The presence of the fluorine atom at the third position on the piperidine ring significantly influences its chemical properties and biological activity. It is classified under hazardous substances, indicated by the GHS07 pictogram, which denotes potential health hazards such as toxicity upon ingestion or skin contact .
The synthesis of cis-3-fluoropiperidine-4-carbonitrile;hydrochloride can involve several methods, often focusing on the introduction of the fluorine atom and the carbonitrile group into the piperidine framework. Key methods include:
The molecular structure of cis-3-fluoropiperidine-4-carbonitrile;hydrochloride features a piperidine ring with a fluorine atom at the third position and a carbonitrile functional group at the fourth position. The structural representation can be summarized as follows:
InChI=1S/C6H9FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,9H,1-2,4H2;1H
JWGDJLDCONQATF-UHFFFAOYSA-N
N#C[C@@H]1CCNC[C@@H]1F.Cl
This unique arrangement contributes to its reactivity and interaction with biological targets .
Cis-3-fluoropiperidine-4-carbonitrile;hydrochloride can engage in various chemical reactions:
These reactions are critical for modifying the compound for various applications in research and industry.
The mechanism of action for cis-3-fluoropiperidine-4-carbonitrile;hydrochloride primarily involves its interaction with biological receptors or enzymes. The presence of the fluorine atom enhances lipophilicity and alters binding affinity compared to non-fluorinated analogs. This modification can lead to increased potency in inhibiting certain enzymes or modulating receptor activity, making it a valuable scaffold in medicinal chemistry .
Cis-3-fluoropiperidine-4-carbonitrile;hydrochloride exhibits several notable physical and chemical properties:
The precise understanding of these properties is essential for its handling in laboratory settings and its application in various chemical processes .
Cis-3-fluoropiperidine-4-carbonitrile;hydrochloride has diverse applications across several fields:
Its versatility makes it an important compound for researchers seeking to explore new therapeutic avenues or develop innovative chemical processes .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4